2-Chloro-N-hexylpyrimidine-5-carboxamide
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Overview
Description
2-Chloro-N-hexylpyrimidine-5-carboxamide: is a chemical compound with the following structural formula:
Structure: Cl−C6H11−C4H3N2O
It belongs to the class of pyrimidine derivatives and contains a chlorine atom, a hexyl group, and a carboxamide functional group. The compound’s systematic name is This compound .
Preparation Methods
Synthetic Routes: The synthetic preparation of this compound involves several steps. One common route includes the reaction of 2-chloropyrimidine with hexylamine followed by carboxylation. The specific reaction conditions and reagents may vary, but this general approach yields the desired product.
Industrial Production: In industry, 2-Chloro-N-hexylpyrimidine-5-carboxamide is typically synthesized on a larger scale using optimized processes. These industrial methods often involve efficient catalysts and carefully controlled conditions to achieve high yields.
Chemical Reactions Analysis
Reactivity:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidation products.
Reduction: Reduction reactions may yield reduced derivatives of the compound.
Substitution: Substitution reactions can occur at the chlorine atom or the carboxamide group.
Chlorination: Chlorine gas or chlorinating agents.
Reduction: Hydrogen gas (catalyzed by palladium on carbon or other suitable catalysts).
Substitution: Various nucleophiles (e.g., amines, alkoxides).
Major Products: The major products formed during these reactions depend on the specific conditions and reagents used. Detailed studies are necessary to identify all possible products.
Scientific Research Applications
2-Chloro-N-hexylpyrimidine-5-carboxamide: finds applications in various scientific fields:
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its structural features and reactivity.
Biological Studies: It may serve as a probe to investigate biological pathways or molecular targets.
Industry: The compound could have applications in agrochemicals, pharmaceuticals, or materials science.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific cellular targets or pathways, influencing biological processes.
Comparison with Similar Compounds
While there are no direct analogs of 2-Chloro-N-hexylpyrimidine-5-carboxamide , its unique combination of functional groups sets it apart. Similar compounds include other pyrimidine derivatives, but none share precisely the same structure.
Properties
CAS No. |
54127-85-4 |
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Molecular Formula |
C11H16ClN3O |
Molecular Weight |
241.72 g/mol |
IUPAC Name |
2-chloro-N-hexylpyrimidine-5-carboxamide |
InChI |
InChI=1S/C11H16ClN3O/c1-2-3-4-5-6-13-10(16)9-7-14-11(12)15-8-9/h7-8H,2-6H2,1H3,(H,13,16) |
InChI Key |
AYVCBWUBNKVPAF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)C1=CN=C(N=C1)Cl |
Origin of Product |
United States |
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